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Compound of Interest

Compound Name: 11-Hydroxyaporphine

Cat. No.: B1236028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 11-
Hydroxyaporphine, a significant aporphine alkaloid with notable interactions with

dopaminergic and serotonergic receptors. Due to the limited availability of specific experimental

data for 11-Hydroxyaporphine in publicly accessible literature, this guide presents

representative data and protocols based on the analysis of closely related aporphine alkaloids.

This information serves as a valuable resource for researchers involved in the isolation,

characterization, and development of aporphine-based therapeutic agents.

Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis

of 11-Hydroxyaporphine. These values are based on typical ranges observed for aporphine

alkaloids and should be considered as a reference for experimental validation.

Table 1: ¹H NMR Spectroscopic Data (Representative)
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 6.8 - 7.2 d 8.0 - 9.0

H-2 6.7 - 7.0 t 7.5 - 8.5

H-3 7.0 - 7.3 d 7.5 - 8.5

H-4 2.8 - 3.2 m

H-5 3.0 - 3.5 m

H-6a 3.8 - 4.2 dd 12.0 - 14.0, 4.0 - 6.0

H-7 2.9 - 3.3 m

H-8 6.6 - 6.9 s

H-9 7.8 - 8.2 d 8.0 - 9.0

H-10 6.9 - 7.2 d 8.0 - 9.0

N-CH₃ 2.4 - 2.7 s

11-OH 8.5 - 9.5 br s

Solvent: CDCl₃ or DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Representative)
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Carbon Chemical Shift (δ, ppm)

C-1 110 - 115

C-1a 125 - 130

C-1b 120 - 125

C-2 128 - 132

C-3 115 - 120

C-3a 128 - 135

C-4 28 - 35

C-5 45 - 55

C-6a 60 - 65

C-7 35 - 45

C-7a 125 - 130

C-8 110 - 115

C-9 140 - 145

C-10 118 - 122

C-11 150 - 155

C-11a 120 - 125

C-11b 125 - 130

N-CH₃ 40 - 45

Solvent: CDCl₃ or DMSO-d₆

Table 3: Mass Spectrometry Data (Expected
Fragmentation)
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Technique Ionization Mode
Expected

[M+H]⁺ (m/z)

Key Fragment

Ions (m/z)
Notes

ESI-MS Positive 282.1494
266, 251, 236,

223

Retro-Diels-Alder

(RDA)

fragmentation is

characteristic of

the aporphine

core.

GC-MS (as TMS

derivative)
EI 354.1917 339, 296, 281

Derivatization of

the hydroxyl

group is often

necessary for

GC-MS analysis.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopic Data (Representative)

Spectroscopy Characteristic Absorptions

IR (cm⁻¹)

3200-3600 (O-H stretch, broad), 3010-3100 (Ar

C-H stretch), 2800-3000 (Alkyl C-H stretch),

1600-1620, 1450-1500 (C=C stretch, aromatic),

1200-1300 (C-O stretch, phenol), 1000-1100 (C-

N stretch)

UV-Vis (nm, in MeOH) λmax ≈ 220, 275, 305

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are based on established procedures for the analysis of aporphine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of 11-Hydroxyaporphine.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of purified 11-Hydroxyaporphine in approximately

0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance series or

JEOL ECZ series) with a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

2D NMR Experiments (for full structural assignment):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, crucial for assigning quaternary carbons and

piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.
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NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study the

fragmentation pattern of 11-Hydroxyaporphine.

Methodology:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS):

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap instrument.

Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion

mode.

Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ to calculate the

elemental formula. Analyze the MS/MS fragmentation pattern to confirm the aporphine

core structure.

Gas Chromatography-Mass Spectrometry (GC-MS):

Derivatization: To a solution of 11-Hydroxyaporphine (approx. 1 mg) in a dry solvent

(e.g., pyridine or acetonitrile), add a silylating agent (e.g., BSTFA with 1% TMCS). Heat

the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ether.

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a single

quadrupole or ion trap).

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature

program starting from ~150 °C and ramping up to ~300 °C.

MS Conditions: Operate in electron ionization (EI) mode at 70 eV.
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Analysis: Analyze the retention time and the mass spectrum of the derivatized compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 11-Hydroxyaporphine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236028#spectroscopic-analysis-of-11-
hydroxyaporphine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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